molecular formula C9H8BNO2 B050118 8-Quinolineboronic acid CAS No. 86-58-8

8-Quinolineboronic acid

Cat. No. B050118
CAS RN: 86-58-8
M. Wt: 172.98 g/mol
InChI Key: KXJJSKYICDAICD-UHFFFAOYSA-N
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Description

8-Quinolineboronic acid is a compound of interest due to its unique reactivity and applications in supramolecular chemistry, catalysis, and organic synthesis. Its ability to form stable complexes with various metals, as well as its role in the formation of supramolecular structures, makes it a subject of considerable research attention.

Synthesis Analysis

The synthesis of 8-Quinolineboronic acid and its derivatives involves several methods, including the treatment of 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by reaction with dimesitylboronfluoride (Son, Pudenz, & Hoefelmeyer, 2010). This method highlights the ambiphilic nature of the molecule and its rapid hydrolysis compared to other organoboranes.

Molecular Structure Analysis

8-Quinolineboronic acid exhibits a unique ability to self-assemble through intermolecular B-N bonds, forming stable supramolecular structures in both solid state and solution. This self-assembly is enhanced by π-π stacking and hydrogen bonding (Zhang et al., 2007).

Chemical Reactions and Properties

It participates in various chemical reactions, including coupling reactions facilitated by palladium catalysts, demonstrating its utility in organic synthesis (Scrivanti et al., 2009). Its bifunctional nature enables unique reactivity patterns, such as rapid protodeboronation in the presence of water.

Physical Properties Analysis

The physical properties of 8-Quinolineboronic acid derivatives, including their thermal stability and luminescent behavior, are influenced by boron coordination and intermolecular interactions. These properties have implications for their applications in materials science and optoelectronics (Cui & Wang, 2006).

Chemical Properties Analysis

8-Quinolineboronic acid acts as a phosphorescent molecular switch and shows significant changes in fluorescence intensity upon binding with carbohydrates, which is useful in biosensing applications (Yang et al., 2003). Furthermore, its ability to catalyze various organic reactions showcases its versatility as a bifunctional catalyst (Georgiou, Ilyashenko, & Whiting, 2009).

Scientific Research Applications

  • Fluorescent Probe for Carbohydrates : 8-Quinolineboronic acid acts as a novel fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding with carbohydrates, particularly in aqueous solutions at physiological pH (Yang et al., 2003).

  • Supramolecular Assembly : It plays a crucial role in supramolecular assembly through a unique intermolecular B-N bond mechanism, contributing to the design of new sugar sensors, molecular catalysts, and other supramolecular structures (Zhang et al., 2007).

  • Phosphorescent Molecular Switch : 8-Quinolineboronic acid can be used as a phosphorescent molecular switch in the detection of alpha-fetoprotein variant, aiding in the prediction of primary hepatocellular carcinoma (Liu et al., 2010).

  • Biological Activity : It's involved in the synthesis of novel nitrogenous heterocyclic compounds with potential antimicrobial and cytotoxic activity (Farhan & Saour, 2017).

  • Luminescence : 8-Quinolineboronic acid derivatives are used in synthesizing polyboron chelate compounds, influencing luminescence properties in various applications (Cui & Wang, 2006).

  • Bone Resorption Inhibition : A quinoxaline derivative of oleanolic acid, structurally modified from 8-Quinolineboronic acid, exhibits significant inhibition of bone resorption and osteoprotective effects in vivo (Zhao et al., 2011).

  • Coordination Complexes : It forms coordination complexes with metals like Cu, Ag, and Pd, useful in various chemical applications (Son et al., 2010).

  • Determination of Trace Alkaline Phosphatase : 8-Quinolineboronic acid is used in the determination of trace alkaline phosphatase for the forecast of human diseases (Liu et al., 2010).

Safety And Hazards

8-Quinolineboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The unique structural features of 8-Quinolineboronic acid could be very helpful for the future design of new sugar sensors, molecular catalysts, and supramolecular assemblies . The compound’s luminescence properties for carbohydrate sensing have also been studied .

properties

IUPAC Name

quinolin-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJJSKYICDAICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370270
Record name Quinoline-8-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolineboronic acid

CAS RN

86-58-8
Record name 8-Quinolineboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-8-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-8-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Record name 8-QUINOLINEBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
RL Letsinger, SH Dandegaonker - Journal of the American …, 1959 - ACS Publications
… this paper to demonstrate that 8-quinolineboronic acid has an … is liberated in the reactions involving 8-quinolineboronic acid. … aliquot taken from reaction 4 (8-quinolineboronic acid and …
Number of citations: 53 pubs.acs.org
RL Letsinger, JD Morrison - Journal of the American Chemical …, 1963 - ACS Publications
… solution containing 8-quinolineboronic acid at 88.8 and that, at … of the chlorohydrin with 8-quinolineboronic acid and … when treated with 8-quinolineboronic acid under the conditions …
Number of citations: 39 pubs.acs.org
RL Letsinger, S Dandegaonker, WJ Vullo… - Journal of the …, 1963 - ACS Publications
… revealed that the nitrogen in 8-quinolineboronic acid was … catalyzed by 8-quinolineboronic acid if a suitable base were … since it is a stronger base than 8-quinolineboronic acid yet it does …
Number of citations: 47 pubs.acs.org
M Goldman, EL Wehry - Analytical Chemistry, 1970 - ACS Publications
… is an important process for 8-quinolineboronic acid in both … The fluorescence efficiency of 8-quinolineboronic acid is not … 8-quinolineboronic acid (subsequentlyabbreviated “8-QBA”): …
Number of citations: 12 pubs.acs.org
JM Liu, FM Li, ZB Liu, CQ Lin, SQ Lin, LP Lin… - Analytica chimica …, 2010 - Elsevier
8-Quinolineboronic acid phosphorescent molecular switch (8-QBA-PMS) in the “off” state emitted weak room temperature phosphorescence (RTP) of 8-QBA on the acetylcellulose …
Number of citations: 6 www.sciencedirect.com
Y Zhang, M Li, S Chandrasekaran, X Gao, X Fang… - Tetrahedron, 2007 - Elsevier
… an appropriately positioned Lewis base should allow for tight self-assembly of the boronic acid compound.35, 42 Herein we report one such example in which 8-quinolineboronic acid (8…
Number of citations: 33 www.sciencedirect.com
JH Son, SR Tamang, JC Yarbrough… - … für Naturforschung B, 2015 - degruyter.com
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline was prepared and found to hydrolyze rapidly in air; however, the expected product (quinolin-8-yl)boronic acid …
Number of citations: 2 www.degruyter.com
JM Liu, H Gao, FM Li, XM Shi, CQ Lin, LP Lin… - … Acta Part A: Molecular …, 2010 - Elsevier
… The 8-quinolineboronic acid phosphorescent molecular switch (abbreviated as PMS-8-QBA. Thereinto, 8-QBA is 8-quinolineboronic acid, and PMS is phosphorescent molecular switch) …
Number of citations: 2 www.sciencedirect.com
JD Morrison, RL Letsinger - The Journal of Organic Chemistry, 1964 - ACS Publications
… It has been shown that 8-quinolineboronic acid is a … ,2 and that the reaction of 8-quinolineboronic acid with the isomeric 2-… These properties of 8-quinolineboronic acid and similar …
Number of citations: 15 pubs.acs.org
QJ Shen, WJ Jin - Luminescence, 2011 - Wiley Online Library
The free 3‐quinolineboronic acid (3‐QBA) with the lowest (n–π*) excited singlet is non‐ or weakly fluorescent while protonated 3‐QBA has the lowest (π–π*) excited singlet state and is …

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